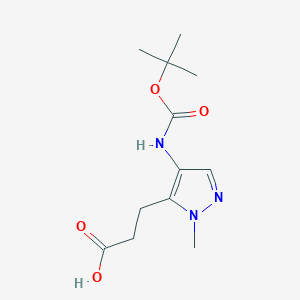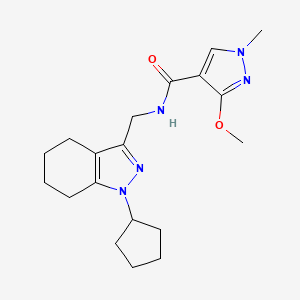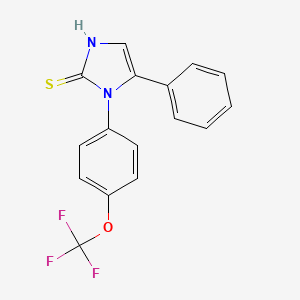
5-Phenyl-1-(4-(Trifluormethoxy)phenyl)-1H-imidazol-2(3H)-thion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole-2(3H)-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The imidazole ring is substituted with a phenyl group at the 5-position and a 4-(trifluoromethoxy)phenyl group at the 1-position. The presence of a thione group indicates that a sulfur atom is double-bonded to the imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and imidazole rings), a thione group, and a trifluoromethoxy group. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of aromatic rings, a thione group, and a trifluoromethoxy group could potentially influence the types of reactions this compound can undergo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the trifluoromethoxy group could influence its polarity and solubility .Wissenschaftliche Forschungsanwendungen
Synthese von unsymmetrischen 5-Phenyl-1,3,4-Oxadiazolen
Diese Verbindung kann zur Synthese von unsymmetrischen 5-Phenyl-1,3,4-Oxadiazolen verwendet werden . Die Derivate von 5-Phenyl-1,3,4-Oxadiazol, die in Position 2 mit (Brommethyl)phenyl- oder Bromalkylgruppen substituiert sind, wurden über mikrowellengestützte Cyclodehydratisierung unsymmetrischer N,N'-Diacylhydrazine erhalten .
Fluoreszierende Chemosensoren
Die Verbindung kann zur Herstellung fluoreszierender Chemosensoren für elektronenarme Spezies verwendet werden . Diese Sensoren zeigen eine ausgeprägte "Ausschaltung"-Fluoreszenzantwort gegenüber gängigen Nitroexplosivstoffkomponenten, wie z. B. 2,4-Dinitrotoluol (DNT) und 2,4,6-Trinitrotoluol (TNT), schwer nachweisbarem Pentaerythrittetranitrat (PETN) sowie Hg 2+ -Kation .
Elektrochrome Geräte
Die Verbindung kann bei der Herstellung elektrochromer Geräte verwendet werden . Die Einführung einer elektronenziehenden Trifluormethoxy-Einheit in der Seitenkette von Polydithienylpyrrolen (PSNS) verringert die HOMO- und LUMO-Energieniveaus von PSNS . PTTPP-Film zeigt drei verschiedene Farben (graugelb bei 0 V, graublau bei 1,0 V und bläulich-violett bei 1,4 V) vom reduzierten zum oxidierten Zustand .
Antikrebsmittel
Es wurde berichtet, dass die Verbindung potenzielle Antikrebs-Eigenschaften besitzt .
Antioxidative Mittel
Es wurde berichtet, dass die Verbindung potenzielle antioxidative Eigenschaften besitzt .
Antibiotische Mittel
Die Verbindung hat potenzielle antimikrobielle Eigenschaften .
Eigenschaften
IUPAC Name |
4-phenyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2OS/c17-16(18,19)22-13-8-6-12(7-9-13)21-14(10-20-15(21)23)11-4-2-1-3-5-11/h1-10H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLAMISGDAOMDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
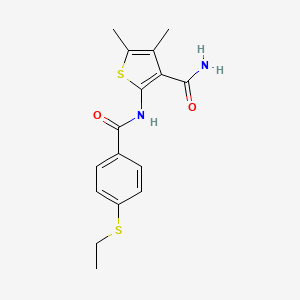
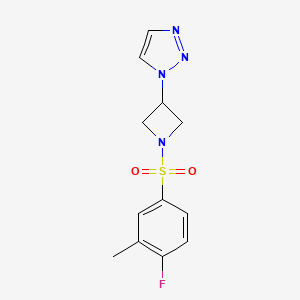
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2454592.png)
![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)
![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
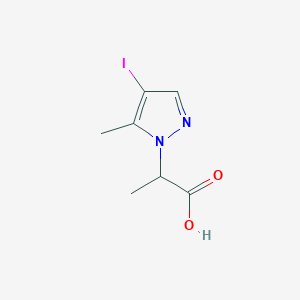
![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

